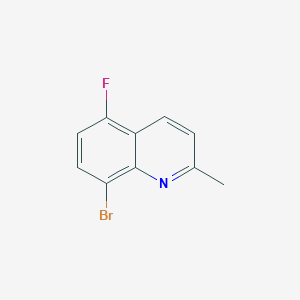

8-Bromo-5-fluoro-2-methylquinoline

概要

説明

8-Bromo-5-fluoro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and potential biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-2-methylquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method starts with 2-methylquinoline, which undergoes bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 8-bromo-2-methylquinoline is then fluorinated at the 5-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact .

化学反応の分析

Types of Reactions

8-Bromo-5-fluoro-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

科学的研究の応用

Medicinal Chemistry

8-Bromo-5-fluoro-2-methylquinoline is investigated for its potential as a scaffold in drug development due to its diverse biological activities:

- Antimicrobial Activity: Research indicates that quinoline derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics against resistant strains.

- Antiviral Properties: The compound may serve as a lead in formulating antiviral therapies targeting specific viral infections.

- Anticancer Potential: Studies have shown that modifications of quinoline structures can enhance their efficacy against various cancer cell lines.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to target proteins, potentially leading to effective therapeutic agents.

Imaging and Diagnostic Applications

In biological research, this compound is explored as a probe for imaging techniques due to its fluorescent properties. This application is vital for visualizing biological processes in real-time.

Agrochemicals

The compound's structure allows it to be utilized in developing agrochemicals, particularly pesticides and herbicides, due to its bioactive properties.

Materials Science

This compound is also applied in synthesizing organic semiconductors and liquid crystals, which are essential in electronic devices and display technologies.

Case Studies

- Antimicrobial Studies : A study conducted by researchers demonstrated that derivatives of quinolines exhibited potent activity against various bacterial strains, suggesting that compounds like this compound could be developed into effective antibiotics.

- Cancer Therapeutics : Research published in a peer-reviewed journal explored the anticancer properties of halogenated quinolines, revealing that specific modifications led to increased cytotoxicity against cancer cell lines, establishing a pathway for further development of targeted cancer therapies.

- Imaging Probes : A recent investigation into the use of quinoline derivatives as fluorescent probes showed promising results for cellular imaging applications, indicating that compounds like this compound could facilitate advancements in diagnostic imaging technologies.

作用機序

The mechanism of action of 8-Bromo-5-fluoro-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This makes it a potential candidate for the development of new antibacterial agents .

類似化合物との比較

Similar Compounds

5-Fluoroquinoline: Lacks the bromine atom but shares similar biological activities.

8-Bromoquinoline: Lacks the fluorine atom but can undergo similar chemical reactions.

2-Methylquinoline: Lacks both bromine and fluorine atoms but serves as a precursor in the synthesis of 8-Bromo-5-fluoro-2-methylquinoline

Uniqueness

This compound is unique due to the combined presence of bromine and fluorine atoms, which enhances its chemical reactivity and potential biological activity. This dual substitution pattern allows for more diverse chemical modifications and applications compared to its analogs .

生物活性

8-Bromo-5-fluoro-2-methylquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of specific proteasome subunits and its potential therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism of action for this compound involves its interaction with the proteasome subunit Rpn11, a critical component in protein degradation pathways. By inhibiting Rpn11, the compound disrupts the proteasome's function, leading to the accumulation of ubiquitinated proteins and subsequent cellular stress, which can induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline scaffold significantly influence the biological activity of this compound. For instance, variations at the 2-, 3-, and 4-positions of the quinoline ring have been explored to enhance potency and selectivity against Rpn11 and other metalloenzymes.

Table 1: Inhibitory Activity Against Rpn11

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | 15 ± 3.4 | Potent inhibitor of Rpn11 |

| 8-Thioquinoline | ~2.5 | Fragment with strong binding affinity |

| Derivative 1 | >100 | Loss of activity with structural modification |

| Derivative 2 | 300 | Moderate potency; requires further optimization |

Biological Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HCT116. The compound's IC50 values indicate its effectiveness in inducing cell death through proteasome inhibition .

Case Studies

- Inhibition of Tumor Cell Proliferation : A study highlighted that treatment with this compound led to a marked decrease in proliferation rates of HCT116 cells, correlating with increased levels of ubiquitinated proteins .

- Fragment-Based Drug Discovery (FBDD) : The compound was identified through a fragment-based approach aimed at discovering novel inhibitors for the proteasome. The FBDD strategy allowed for the identification of small molecular fragments that could be further developed into potent inhibitors .

Q & A

Q. What are the optimal synthetic methodologies for preparing 8-bromo-5-fluoro-2-methylquinoline, and how do reaction conditions influence intermediate formation?

Advanced Research Question

The synthesis of this compound typically involves sequential halogenation and functionalization of the quinoline core. Evidence from brominated quinoline syntheses (e.g., 4-bromo-8-methoxyquinoline) highlights the use of brominating agents like PBr₃ or NBS in anhydrous conditions, followed by fluorination via nucleophilic aromatic substitution (e.g., KF in DMF) . Critical factors include:

- Temperature control (0–5°C for bromination to avoid polybromination).

- Protecting groups (e.g., methoxy groups in 8-methoxyquinoline derivatives to direct bromination regioselectivity) .

- Purification challenges due to similar polarity of intermediates; column chromatography with gradient elution (hexane/EtOAc) is recommended .

Q. How can structural ambiguities in this compound derivatives be resolved using advanced spectroscopic and crystallographic techniques?

Basic Research Question

Structural confirmation requires a multi-technique approach:

- NMR : and NMR to identify substituent positions (e.g., downfield shifts for Br at C8 and F at C5) .

- X-ray crystallography : Resolves regiochemistry and molecular planarity, as demonstrated for 4-bromo-8-methoxyquinoline (r.m.s. deviation: 0.0242 Å for non-H atoms) .

- Mass spectrometry : HRMS validates molecular formulae, particularly for halogenated intermediates .

Q. What strategies enhance the fluorescence quantum yield of 8-hydroxyquinoline derivatives for biological sensing applications?

Advanced Research Question

Modifying substituents on the quinoline scaffold can significantly improve fluorescence properties. For example:

- Electron-donating groups (e.g., -CH₃ at C2) increase π-conjugation, shifting emission wavelengths (e.g., 70 nm blue shift in 8-hydroxy-2-methylquinoline derivatives) .

- Chelation-enhanced fluorescence : Introducing aminoalkyl or styryl groups at C8 enhances Zn²⁺ binding, boosting quantum yield from 0.004 to 0.70 .

- Solvent polarity : Use aprotic solvents (e.g., DMSO) to minimize quenching in cellular imaging studies .

Q. How can regioselectivity challenges in bromination/fluorination of polysubstituted quinolines be addressed?

Advanced Research Question

Regioselectivity is influenced by:

- Directing groups : Methoxy or hydroxy groups at C8 direct electrophilic bromination to C4 or C5 .

- Steric effects : Methyl groups at C2 hinder bromination at adjacent positions .

- Fluorination via SNAr : Electron-withdrawing groups (e.g., -NO₂) activate specific positions for fluoride substitution .

Q. What are the key considerations for designing this compound derivatives as radiopharmaceutical precursors?

Advanced Research Question

- Radiohalogenation compatibility : Bromine at C8 allows isotopic exchange (e.g., for PET imaging) .

- Stability : Protect reactive sites (e.g., methyl at C2) during radiolabeling to prevent decomposition .

- Biodistribution : Lipophilic substituents (e.g., trifluoromethoxy) enhance blood-brain barrier penetration for neurological targets .

Q. How can low yields in crystallization of halogenated quinolines be mitigated?

Basic Research Question

- Solvent selection : Slow evaporation of chloroform or dichloromethane solutions promotes crystal growth .

- Temperature gradients : Cooling from 25°C to 4°C enhances nucleation for compounds like 4-bromo-8-methoxyquinoline .

- Additives : Trace ethyl acetate can disrupt π-stacking, reducing amorphous aggregation .

Q. What mechanistic insights guide the optimization of cross-coupling reactions involving this compound?

Advanced Research Question

- Buchwald-Hartwig amination : Pd(OAc)₂/XPhos catalysts enable C-N bond formation at C8 with primary amines .

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ and arylboronic acids for C-C bond formation; monitor for protodebromination side reactions .

- Kinetic studies : Isotopic labeling () and LC-MS track reaction pathways and intermediates .

Q. How should contradictory spectral data for halogenated quinoline derivatives be reconciled?

Advanced Research Question

- Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

- Control experiments : Synthesize positional isomers (e.g., 5-bromo-8-fluoro isomers) to confirm peak assignments .

- Multi-lab validation : Cross-reference data with independent studies to rule out instrumentation artifacts .

特性

IUPAC Name |

8-bromo-5-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYJNBNYCRKOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。